molecular formula C9H16O B1584942 2,4-Nonadien-1-ol CAS No. 62488-56-6

2,4-Nonadien-1-ol

Cat. No.: B1584942
CAS No.: 62488-56-6
M. Wt: 140.22 g/mol
InChI Key: NCPWFIVLKCFWSP-UHFFFAOYSA-N
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Scientific Research Applications

2,4-Nonadien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for 2,4-Nonadien-1-ol is not explicitly mentioned in the available resources. As it is often used as a flavoring agent , it likely interacts with olfactory receptors, but the specific mechanism would require further study.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Nonadien-1-ol typically involves the selective hydroboration of a 1,3,7-triene. One common method starts with geraniol, which undergoes a series of reactions including oxidation and Wittig reaction to form the desired product . The reaction conditions often involve the use of dichloromethane as a solvent and oxalyl chloride as a reagent, with temperatures maintained at -50 to -60°C during the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is crucial, especially when used in flavoring applications, and is typically ensured through rigorous purification processes .

Chemical Reactions Analysis

Types of Reactions: 2,4-Nonadien-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert it to saturated alcohols.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Nonadienal and nonadienoic acid.

    Reduction: Nonanol.

    Substitution: Various substituted nonadienols depending on the reagents used.

Comparison with Similar Compounds

  • 2,6-Nonadien-1-ol
  • 3,6-Nonadien-1-ol
  • (E,Z)-2,6-Nonadien-1-ol

Comparison: 2,4-Nonadien-1-ol is unique due to its specific double bond positions, which contribute to its distinct aroma profile. While similar compounds like 2,6-Nonadien-1-ol and 3,6-Nonadien-1-ol also possess green and fresh notes, the exact scent and applications can vary based on the structure and isomerism .

Properties

CAS No.

62488-56-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-2,4-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3

InChI Key

NCPWFIVLKCFWSP-UHFFFAOYSA-N

SMILES

CCCCC=CC=CCO

Canonical SMILES

CCCCC=CC=CCO

density

0.862-0.872

62488-56-6

physical_description

Colourless liquid;  green vegetable aroma

solubility

Insoluble in water;  soluble in fat
soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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